molecular formula C16H18O2S B14199051 Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]- CAS No. 835626-68-1

Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]-

Cat. No.: B14199051
CAS No.: 835626-68-1
M. Wt: 274.4 g/mol
InChI Key: QUZUOMMMAPKZRO-IBGZPJMESA-N
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Description

Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]- is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a methoxyethyl group and a sulfinyl group attached to a methylphenyl moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]- typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the methoxyethyl group through an alkylation reaction. The sulfinyl group can be introduced via oxidation of a corresponding sulfide precursor. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process parameters are carefully controlled to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]- can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields a sulfone, while reduction yields a sulfide.

Scientific Research Applications

Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]- has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfanyl]-: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfonyl]-: Similar structure but with a sulfonyl group instead of a sulfinyl group.

Uniqueness

The presence of the sulfinyl group in Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]- imparts unique reactivity and properties compared to its sulfanyl and sulfonyl analogs. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

835626-68-1

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]benzene

InChI

InChI=1S/C16H18O2S/c1-13-7-9-15(10-8-13)19(17)16-6-4-3-5-14(16)11-12-18-2/h3-10H,11-12H2,1-2H3/t19-/m0/s1

InChI Key

QUZUOMMMAPKZRO-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CCOC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CCOC

Origin of Product

United States

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